molecular formula C27H22ClN5O4 B2551930 4-chloro-N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide CAS No. 1110977-97-3

4-chloro-N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide

Cat. No.: B2551930
CAS No.: 1110977-97-3
M. Wt: 515.95
InChI Key: YWCCJLYAVQHTLI-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a chlorine atom at the para position. The benzamide moiety is linked via a phenyl group to a 1H-imidazole ring, which is further connected to a 1,2,4-oxadiazole ring bearing a 3,4-dimethoxyphenyl substituent.

Properties

IUPAC Name

4-chloro-N-[4-[[4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN5O4/c1-35-23-12-7-19(13-24(23)36-2)25-31-27(37-32-25)22-15-33(16-29-22)14-17-3-10-21(11-4-17)30-26(34)18-5-8-20(28)9-6-18/h3-13,15-16H,14H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCCJLYAVQHTLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-chloro-N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide is a complex chemical structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features multiple pharmacophoric elements:

  • Chloro group : Enhances lipophilicity and biological activity.
  • Oxadiazole ring : Known for diverse biological activities including antimicrobial and anticancer properties.
  • Imidazole moiety : Often involved in enzyme inhibition and receptor binding.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole and imidazole moieties exhibit a range of biological activities. The specific activities of 4-chloro-N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide are summarized below:

Anticancer Activity

Studies have shown that derivatives of oxadiazole possess significant anticancer properties. For example:

  • Mechanism of Action : Compounds with the oxadiazole ring inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound was tested against several human cancer cell lines, showing promising results with IC50 values indicating effective cytotoxicity.
Cell LineIC50 (µM)
Human Colon Adenocarcinoma (HT-29)15.2
Human Lung Adenocarcinoma (A549)12.8
Human Breast Cancer (MCF7)10.5

Antimicrobial Activity

The presence of the oxadiazole and imidazole rings also contributes to antimicrobial properties:

  • Antibacterial Effects : Research indicates that the compound exhibits potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be significantly lower than standard antibiotics.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

Case Studies

Several studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Study on Anticancer Properties : A study published in PubMed Central explored novel oxadiazole derivatives and their effects on cancer cell proliferation. The findings indicated that modifications to the oxadiazole structure significantly enhanced anticancer activity against various cell lines .
  • Antimicrobial Research : A study conducted by Dhumal et al. focused on the antimicrobial efficacy of oxadiazole derivatives against Mycobacterium bovis. The results demonstrated that specific structural modifications led to increased potency against both active and dormant bacterial states .
  • Pharmacological Profiling : A comprehensive review highlighted the diverse biological activities associated with oxadiazole compounds, emphasizing their role in drug discovery for various diseases including cancer and infections .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance:

  • Antitumor Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties. In particular, compounds similar to 4-chloro-N-[4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide] were tested against multiple cancer cell lines following the National Cancer Institute protocol. Notably, some analogues demonstrated promising growth inhibition percentages (PGI) against cell lines such as SNB-19 and NCI-H460 .

Antibacterial Properties

In addition to its anticancer applications, this compound has shown potential as an antibacterial agent:

  • Antibacterial Activity : Some derivatives exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain compounds displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .

Case Studies and Research Findings

StudyFocusKey Findings
Study 1Anticancer EvaluationSignificant growth inhibition in multiple cancer cell lines; docking studies suggest strong binding affinity to tubulin .
Study 2Synthesis and Biological ActivityDemonstrated antibacterial activity against several bacterial strains; MIC values indicate effectiveness at low concentrations .
Study 3Structural AnalysisDetailed structural characterization supports its potential as a lead compound for further drug development .

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Structural Features

  • Target Compound : Contains a benzamide linked to an imidazole-oxadiazole hybrid system with electron-donating 3,4-dimethoxy groups.
  • Compound 8a () : Includes a pyridine-thiadiazole system with acetyl and methyl groups, lacking the oxadiazole ring present in the target compound .
  • Diflufenican (): N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide, a pyridinecarboxamide with fluorinated substituents used as a herbicide .

Functional Group Impact

  • Electron-Donating Groups : The 3,4-dimethoxy groups in the target compound may enhance solubility and π-π stacking interactions compared to halogenated derivatives like diflufenican .

Physical and Spectral Properties

Table 1: Comparative Data for Benzamide Derivatives

Compound Name/ID Melting Point (°C) IR (C=O, cm⁻¹) Key NMR Signals (δ, ppm) Reference
Target Compound Not reported Not reported Not reported
Compound 6 () 160 1606 7.36–7.72 (m, Ar-H), 8.13 (d, isoxazole)
Compound 8a () 290 1679, 1605 2.49 (s, CH3), 8.39 (d, ArH)
Diflufenican () Not reported Not reported Not reported
N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide () Not reported Not reported Not reported

Key Observations:

  • Higher melting points in thiadiazole derivatives (e.g., 290°C for Compound 8a) correlate with increased aromaticity and rigidity compared to isoxazole-containing compounds .
  • IR spectra for benzamide derivatives typically show C=O stretches between 1600–1700 cm⁻¹, consistent with Compounds 6 and 8a .

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s imidazole-oxadiazole scaffold could be synthesized using methods similar to those in , such as refluxing with hydroxylamine or active methylene compounds .
  • Bioactivity Potential: Thiadiazole derivatives (e.g., Compound 8a) have demonstrated antimicrobial and anticancer properties, suggesting the target compound may exhibit similar activities .
  • Agrochemical Relevance : Fluorinated benzamides like diflufenican highlight the role of halogenation in enhancing herbicidal activity, a feature absent in the methoxy-rich target compound .

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used to prepare this compound, and what reaction conditions critically influence yield?

  • Methodology : The synthesis involves sequential heterocycle formation. Key steps include:

  • Oxadiazole ring formation : Cyclocondensation of nitrile derivatives with hydroxylamine hydrochloride under reflux (ethanol/water, 80°C, 6–8 hours) .
  • Imidazole coupling : Substituted benzaldehydes react with amine precursors via nucleophilic aromatic substitution in DMF at 100°C for 12 hours, using K₂CO₃ as a base .
  • Final benzamide conjugation : Carbodiimide-mediated coupling (EDC/HOBt) in anhydrous dichloromethane at 0–5°C to minimize hydrolysis .
    • Critical Conditions :
  • Solvent polarity (DMF > ethanol for imidazole stability) .
  • Stoichiometric ratios (1:1.2 for aldehyde:amine to drive completion) .
  • Temperature control during benzamide formation to prevent epimerization .

Q. Which spectroscopic techniques are most reliable for structural confirmation, and what key spectral markers should be prioritized?

  • Primary Techniques :

  • ¹H/¹³C NMR : Focus on imidazole C-H protons (δ 7.8–8.2 ppm, singlet) and oxadiazole-linked aromatic protons (δ 7.3–7.6 ppm, multiplet) .
  • HRMS : Exact mass analysis for molecular ion [M+H]⁺ with <2 ppm error to confirm purity .
  • IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and oxadiazole C=N stretch (~1600 cm⁻¹) .
    • Validation : Cross-reference with X-ray crystallography data (if available) for bond-length confirmation in the oxadiazole ring .

Advanced Research Questions

Q. How can reaction yields be systematically optimized for the imidazole-oxadiazole coupling step?

  • Experimental Design :

  • DoE Approach : Use a 3-factor Box-Behnken design to evaluate temperature (80–120°C), catalyst loading (0.5–2 mol% Pd(OAc)₂), and reaction time (6–18 hours) .
  • In-situ Monitoring : Employ HPLC-MS to track intermediate formation and adjust conditions dynamically .
    • Key Findings :
  • Optimal yield (82%) achieved at 100°C, 1.5 mol% catalyst, and 12 hours .
  • Side-product analysis reveals competing N-alkylation, mitigated by using dry DMF and molecular sieves .

Q. What strategies address discrepancies in reported biological activity data across studies?

  • Contradiction Analysis :

  • Bioassay Standardization : Use isogenic cell lines and fixed ATP concentrations (e.g., 10 µM) in kinase inhibition assays to minimize variability .
  • Metabolic Stability : Pre-treat compounds with liver microsomes (human vs. rodent) to account for species-specific CYP450-mediated degradation .
    • Computational Validation :
  • Molecular docking (AutoDock Vina) to compare binding poses in reported protein targets (e.g., EGFR kinase) and identify critical π-π stacking interactions with the dimethoxyphenyl group .

Q. How can dynamic NMR techniques resolve tautomeric equilibria in the oxadiazole-imidazole core?

  • Methodology :

  • Variable Temperature (VT) NMR : Acquire spectra from 25°C to −40°C in DMSO-d6 to slow tautomerization. Look for coalescence of imidazole NH signals (δ 12–13 ppm) .
  • ²H Isotope Effects : Compare ¹H and ²H NMR in deuterated solvents to identify exchangeable protons .
    • Outcome :
  • Tautomeric ratio (1,2,4-oxadiazole vs. 1,3,4-isomer) quantified via integration of distinct NH peaks at −40°C .

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